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Compound of Interest

Compound Name: a-PHP, Crystal

Cat. No.: B594210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of α-Pyrrolidinohexiophenone (α-PHP) and

its derivatives, focusing on their quantitative structure-activity relationships (QSAR). The

information presented is intended to support research and drug development efforts by

providing objective data and detailed experimental methodologies.

Introduction to α-PHP and its Derivatives
α-Pyrrolidinohexiophenone (α-PHP) is a synthetic cathinone and a potent psychostimulant that

primarily acts as a monoamine transporter inhibitor.[1] It is a homolog of α-

pyrrolidinovalerophenone (α-PVP), with an extended alkyl chain.[2] The pharmacological

effects of α-PHP and its analogs are largely attributed to their interaction with the dopamine

transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin

transporter (SERT).[3] Additionally, recent studies have highlighted their activity at muscarinic

acetylcholine receptors.[4] Understanding the relationship between the chemical structure of

these compounds and their biological activity is crucial for predicting the pharmacological

profiles of new derivatives and for the development of potential therapeutic agents.
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The biological activity of α-PHP and its derivatives has been evaluated through various in vitro

assays, primarily focusing on their affinity for and inhibition of monoamine transporters and

muscarinic receptors.

Monoamine Transporter Activity
The primary mechanism of action for α-PHP and its analogs is the inhibition of dopamine and

norepinephrine reuptake.[5] The structure of the α-carbon side chain and substitutions on the

phenyl ring significantly influence their potency and selectivity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition (IC50, nM) of

α-PHP and its Derivatives
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Comp
ound

α-Alkyl
Chain
Length

Phenyl
Substit
ution

DAT Ki
(nM)

SERT
Ki (nM)

NET Ki
(nM)

DAT
IC50
(nM)

SERT
IC50
(nM)

NET
IC50
(nM)

α-PPP Propyl
Unsubs

tituted
1290 161400 - 137 10000 48.3

α-PBP Butyl
Unsubs

tituted
145 - - 42.4 >10000 33.5

α-PVP Pentyl
Unsubs

tituted
22.2 - - 12.9 >10000 12.1

α-PHP Hexyl
Unsubs

tituted
16.0[6]

33000[6

]
339[6] 21.6[6]

40000[6

]
36.3[6]

4-Me-α-

PHP

(MPHP)

Hexyl
4-

Methyl
- - - 16 >10000 -

4-F-α-

PHP
Hexyl

4-

Fluoro
- - - 13 >10000 -

4-Cl-α-

PHP
Hexyl

4-

Chloro
- - - 12 >10000 -

4-Br-α-

PHP
Hexyl

4-

Bromo
- - - 15 >10000 -

4-CF3-

α-PHP
Hexyl

4-

Trifluoro

methyl

- - - 1700 >10000 -

MDPHP Hexyl

3,4-

Methyle

nedioxy

- - - - - -

Data compiled from multiple sources. Note that assay conditions may vary between studies.

From the data, a clear trend emerges: increasing the length of the α-alkyl chain from propyl (α-

PPP) to hexyl (α-PHP) generally increases the binding affinity and inhibitory potency at the
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dopamine transporter (DAT).[7] Most 4-substituted analogs of α-PHP, with the exception of the

4-trifluoromethyl derivative, exhibit similar high potency at DAT. The 4-CF3 substitution

dramatically reduces DAT potency, highlighting a significant negative steric or electronic effect

at this position.[8] All listed derivatives show significantly lower affinity for the serotonin

transporter (SERT) compared to DAT, indicating a general selectivity for the dopamine

transporter.

Muscarinic Receptor Activity
Recent research has revealed that α-PHP and its analogs also interact with muscarinic

acetylcholine receptors, acting as antagonists.[4] This off-target activity may contribute to some

of the adverse effects associated with these compounds.

Table 2: Muscarinic Receptor Binding Affinities (Ki, nM) of α-PHP and Related Compounds

Compound
M1
Receptor Ki
(nM)

M2
Receptor Ki
(nM)

M3
Receptor Ki
(nM)

M4
Receptor Ki
(nM)

M5
Receptor Ki
(nM)

α-PPP 30400 73000 37800 30800 36300

α-PVP 960 824 1410 1380 1150

α-PHP 251[4] 120 (Kb)[4] 1400[4] 1100[4] 900[4]

MDPHP 3630 10000 >10000 >10000 >10000

Data extracted from Chen and Canal (2020). Kb value for M2 receptor indicates antagonist

potency.

Similar to the trend observed with monoamine transporters, increasing the α-alkyl chain length

enhances the binding affinity at muscarinic receptors, with α-PHP displaying the highest affinity

among the tested analogs, particularly at the M1 and M2 subtypes.[4] The presence of a 3,4-

methylenedioxy group in MDPHP appears to decrease the affinity for muscarinic receptors.[4]
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Detailed methodologies for the key experiments cited in this guide are provided below to

ensure reproducibility and facilitate comparative analysis.

Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds

for the dopamine transporter using [3H]WIN 35,428 as the radioligand.

Materials:

Tissue: Rat striatum, a brain region with high DAT density.

Radioligand: [3H]WIN 35,428 (specific activity ~80-90 Ci/mmol).

Buffers:

Homogenization Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 4°C.

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 4°C.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4 at 4°C.

Non-specific binding control: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).

96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold

Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the

membranes. Wash the pellet by resuspending in Assay Buffer and centrifuging again.

Resuspend the final pellet in Assay Buffer and determine the protein concentration.

Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding,

and competition with various concentrations of the test compound.
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Total Binding: Add 50 µL of Assay Buffer, 50 µL of [3H]WIN 35,428 (final concentration ~1-

2 nM), and 150 µL of membrane suspension.

Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [3H]WIN

35,428, and 150 µL of membrane suspension.

Competition: Add 50 µL of the test compound dilution, 50 µL of [3H]WIN 35,428, and 150

µL of membrane suspension.

Incubation: Incubate the plate at room temperature for 60-90 minutes.

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a

cell harvester. Wash the filters three times with ice-cold Wash Buffer.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value from the competition curve and calculate the Ki value

using the Cheng-Prusoff equation.

Dopamine Uptake Assay in Synaptosomes
This protocol measures the ability of test compounds to inhibit the uptake of [3H]dopamine into

rat striatal synaptosomes.

Materials:

Tissue: Rat striatum.

Radioligand: [3H]Dopamine.

Buffers:

Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4.

Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4,

5 mM D-glucose, 1 mM ascorbic acid, pH 7.4.
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Non-specific uptake control: A known DAT inhibitor such as cocaine (10 µM) or nomifensine

(10 µM).

Microcentrifuge tubes, water bath, filtration apparatus, and liquid scintillation counter.

Procedure:

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold Homogenization

Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the

supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C. Resuspend the resulting

pellet (synaptosomes) in Uptake Buffer.

Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various

concentrations of the test compound or vehicle for 10 minutes at 37°C.

Initiate Uptake: Add [3H]dopamine (final concentration ~10-20 nM) to initiate the uptake

reaction and incubate for a short period (e.g., 5 minutes) at 37°C.

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by

three washes with ice-cold Uptake Buffer.

Scintillation Counting: Measure the radioactivity retained on the filters.

Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the

percentage of inhibition against the log concentration of the test compound.

Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay for muscarinic receptors using [3H]-N-

methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

Receptor Source: Membranes from cells expressing a specific human muscarinic receptor

subtype (M1-M5) or from a tissue rich in muscarinic receptors (e.g., rat brain cortex).

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
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Buffers:

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

Non-specific binding control: Atropine (1 µM).

96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

Membrane Preparation: Prepare membranes from the receptor source as described in the

DAT binding assay protocol.

Binding Assay: Set up the assay in a 96-well plate in triplicate.

Total Binding: 50 µL Assay Buffer, 50 µL [3H]-NMS, 150 µL membranes.[9]

Non-specific Binding: 50 µL 1 µM Atropine, 50 µL [3H]-NMS, 150 µL membranes.[9]

Competition: 50 µL of test compound dilution, 50 µL [3H]-NMS, 150 µL membranes.[9]

Incubation: Incubate the plate at room temperature for 60 minutes.

Filtration and Counting: Terminate the assay by rapid filtration and measure radioactivity as

described for the DAT binding assay.

Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways

affected by α-PHP derivatives and the general experimental workflows.
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Caption: Dopamine reuptake inhibition by α-PHP derivatives.
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Caption: Muscarinic receptor antagonism by α-PHP derivatives.
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Caption: General experimental workflow for QSAR analysis.

Discussion on QSAR and Molecular Descriptors
A formal Quantitative Structure-Activity Relationship (QSAR) study for α-PHP derivatives has

been challenging due to the limited range of potencies observed for many analogs at the
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dopamine transporter.[8] However, the available data allows for qualitative and semi-

quantitative SAR analyses.

For cathinone derivatives, several classes of molecular descriptors are typically employed in

QSAR studies to correlate chemical structure with biological activity:

Electronic Descriptors: These describe the electronic properties of the molecule, such as

Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of

substituents on the phenyl ring.

Steric Descriptors: These relate to the size and shape of the molecule or its substituents.

Examples include Taft steric parameters (Es) and molecular volume. For α-

pyrrolidinophenones, the size of the α-alkyl chain has been shown to correlate with DAT

inhibitory potency.[10]

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP) or

the hydrophobic substituent constant (π), is a crucial factor influencing a drug's ability to

cross cell membranes and interact with its target.

Topological and 3D Descriptors: These descriptors encode information about the connectivity

of atoms and the three-dimensional shape of the molecule. Methods like Comparative

Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis

(CoMSIA) utilize 3D fields to build predictive QSAR models.[11]

For α-PHP derivatives, the strong negative impact of the 4-CF3 group on DAT activity suggests

that electronic and/or steric properties at this position are critical. The systematic increase in

potency with the elongation of the α-alkyl chain points to the importance of hydrophobic and

steric interactions within the DAT binding pocket.

Conclusion
The structure-activity relationships of α-PHP derivatives are complex, with modifications at the

α-alkyl chain and the phenyl ring significantly impacting their activity at monoamine transporters

and muscarinic receptors. While a comprehensive QSAR model remains to be developed, the

existing data provides valuable insights for medicinal chemists and pharmacologists. The

elongation of the α-alkyl chain generally enhances potency at both DAT and muscarinic

receptors. Substitutions on the phenyl ring can have dramatic effects, as exemplified by the 4-
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trifluoromethyl group. Further research with a more diverse set of analogs is needed to build

robust predictive QSAR models that can guide the design of novel compounds with desired

pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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